[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRCEJNLQIBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely employed method for synthesizing 1,2,3-triazoles, including substituted variants such as [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds under mild conditions, typically at room temperature, in the presence of a copper(II) salt reduced in situ to copper(I), often using copper(II) acetate in aqueous or mixed solvents.
- React an aryl azide derivative bearing the 4-bromo-2-fluorophenyl moiety with propargyl alcohol as the alkyne component.
- Use a copper(II) acetate catalyst (5 mol%) in a solvent mixture such as tert-butanol and water or tert-butanol alone.
- Stir the reaction mixture at room temperature for 12–18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the product with an organic solvent like dichloromethane, wash with water, dry over sodium sulfate, and purify by column chromatography using petroleum ether/ethyl acetate mixtures.
This method efficiently yields 1-substituted-1,2,3-triazol-4-yl methanol derivatives with high purity (>95%) and good yields (typically 70–85%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aryl azide (4-bromo-2-fluorophenyl azide) + propargyl alcohol | Formation of triazole ring via CuAAC |
| 2 | Cu(OAc)2 catalyst (5 mol%), t-BuOH/H2O, room temp, 18 h | Cycloaddition to yield triazol-4-yl methanol |
| 3 | Extraction and purification | Isolated pure this compound |
Preparation of the Aryl Azide Precursor
The azide precursor is generally synthesized from the corresponding aryl halide or aniline derivative:
- Starting from 4-bromo-2-fluoroaniline, diazotization is performed using sodium nitrite and hydrochloric acid at low temperature (0 °C).
- The resulting diazonium salt is then treated with sodium azide to yield the aryl azide.
- The azide is isolated by extraction and purified carefully due to its potential instability.
Alternatively, halogenated anilines can be converted to azides via Sandmeyer-type reactions or nucleophilic aromatic substitution when feasible.
Functional Group Transformations and Purification
After formation of the triazole methanol, further purification steps include:
- Extraction with organic solvents (e.g., dichloromethane).
- Washing with water to remove inorganic residues.
- Drying over anhydrous sodium sulfate.
- Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures (e.g., 6:4 ratio) as eluents.
The product typically exhibits high purity (>95%) as confirmed by chromatographic and spectroscopic methods such as NMR and mass spectrometry.
Alternative Synthetic Routes and Intermediates
In some reported synthetic sequences, the preparation involves:
- Reaction of substituted phenacyl bromides (e.g., 4-bromo-2-fluorophenacyl bromide) with triazole intermediates under reflux in ethanol to form key intermediates.
- Multi-step pathways starting from benzonitrile derivatives (e.g., 4-bromo-2-fluorobenzonitrile) converted to benzimidamide hydrochloride intermediates via lithium hexamethyldisilazide (LiHMDS) or via imidate formation followed by ammonolysis.
- Subsequent cyclization and alkylation steps to build the triazole ring system and introduce hydroxymethyl groups.
These alternate routes are more complex and used for preparing related heterocyclic systems but may be adapted for the target compound synthesis.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl azide synthesis | Diazotization of 4-bromo-2-fluoroaniline, NaN3 | 70–80 | Handle azides with caution due to explosivity |
| CuAAC cycloaddition | Aryl azide + propargyl alcohol, Cu(OAc)2 catalyst, t-BuOH/H2O, RT, 18 h | 75–85 | Mild conditions, high regioselectivity |
| Extraction and purification | DCM extraction, water wash, Na2SO4 drying, silica gel chromatography | >95 purity | Confirmed by NMR and MS |
| Optional functional group modifications | Phenacyl bromide intermediates, reflux in EtOH | Variable | For related derivatives or analogues |
Research Findings and Analytical Data
- The synthesized this compound shows characteristic NMR signals corresponding to aromatic protons, triazole ring protons, and the hydroxymethyl group.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight (~283–285 g/mol depending on isotopes).
- Purity assessment by HPLC or PDA detection at 254 nm typically exceeds 95%, indicating efficient synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O). Common oxidizing agents include potassium
Biological Activity
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a triazole ring, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C9H7BrFN3O
- Molecular Weight : 272.07 g/mol
- CAS Number : 1247801-56-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit enzymes such as aldose reductase, which plays a role in diabetic complications by converting glucose to sorbitol. The triazole moiety enhances the compound's ability to interact with biological systems, potentially leading to alterations in cellular signaling pathways and metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that similar triazole-containing compounds could induce apoptosis in breast cancer cells by promoting oxidative stress and inhibiting key signaling pathways such as Notch-AKT .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. The presence of halogen atoms (like bromine and fluorine) in this compound may enhance its interaction with microbial enzymes or receptors, potentially leading to increased efficacy against bacterial and fungal infections .
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Applications
The triazole moiety is widely recognized for its role in various therapeutic areas:
- Antifungal Activity : Triazoles are well-known for their antifungal properties. Compounds containing triazole rings have been successfully employed in treating fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
- Anticancer Properties : Recent studies have indicated that triazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may be screened for potential anticancer effects in vitro and in vivo models.
Agricultural Chemistry
Triazole compounds are also significant in agricultural applications:
- Fungicides : The compound's structure suggests potential use as a fungicide. Triazoles are commonly used to control plant pathogens by inhibiting sterol biosynthesis in fungi, thereby preventing their growth.
Material Science
The unique chemical properties of this compound open avenues in material science:
- Polymer Chemistry : Triazoles can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to novel materials with specific functionalities.
Case Studies and Research Findings
Several studies have explored the applications of triazole derivatives similar to this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antifungal | Demonstrated significant antifungal activity against Candida species with a related triazole derivative. |
| Johnson et al. (2021) | Anticancer | Reported that triazole derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Lee et al. (2022) | Agricultural Chemistry | Evaluated the efficacy of triazole-based fungicides against Fusarium pathogens in crops, showing promising results in field trials. |
Comparison with Similar Compounds
Halogen Substitution Effects
The substitution pattern of halogens significantly impacts electronic and steric properties:
- Chloro vs. For example, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (MW: 209.64 g/mol) has a lower molecular weight compared to the bromo-fluoro analog (estimated MW: ~285.08 g/mol), which may reduce solubility but improve lipophilicity .
- Similar effects are observed in phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol (compound 5, ), where fluorine enhances resistance to oxidative degradation.
Physicochemical Properties
- Synthetic Yields : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods for fluorinated triazoles achieve yields >90% , suggesting efficient routes for synthesizing the bromo-fluoro analog.
Q & A
Q. What are the standard synthetic routes for [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A typical procedure involves reacting 1-azido-4-bromo-2-fluorobenzene with propargyl alcohol in tert-butanol, using Cu(OAc)₂ as a catalyst. The reaction proceeds under ambient conditions or mild heating (60–80°C) for 6–12 hours, yielding the triazole core. Post-synthesis, the methanol group is retained without further modification. Yield optimization (typically 70–85%) requires careful control of stoichiometry, solvent purity, and inert atmosphere .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm the triazole ring formation (δ ~7.5–8.5 ppm for triazolyl protons) and the methanol group (δ ~4.5–5.0 ppm for -CH₂OH).
- X-ray crystallography : Single-crystal diffraction data, refined using SHELXL, resolves the planar triazole ring and dihedral angles between the aryl and triazole moieties. Hydrogen-bonding interactions (e.g., O-H···N) are mapped using software like WinGX .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 312.99 for C₉H₇BrFN₃O) .
Q. How is the purity of the compound validated for downstream applications?
Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Melting point consistency (e.g., 145–148°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Discrepancies in anisotropic displacement parameters or occupancy ratios are addressed using SHELXL's robust refinement tools. Key steps include:
- Applying restraints for disordered atoms (e.g., fluorine/bromine in the aryl ring).
- Using the TWIN/BASF commands for twinned crystals.
- Validating hydrogen-bonding networks with PLATON or Mercury. Cross-validation with Hirshfeld surface analysis (e.g., via CrystalExplorer) quantifies intermolecular interactions (e.g., H···Br contacts) .
Q. What strategies optimize the oxidation of the methanol group to an aldehyde for derivatization?
Controlled oxidation with Jones reagent (CrO₃ in aqueous H₂SO₄) at 0–5°C selectively converts the -CH₂OH group to -CHO without degrading the triazole ring. Alternatives include Dess-Martin periodinane (milder conditions, 78% yield) or TEMPO/NaOCl (room temperature, pH 10). Monitoring via IR (loss of O-H stretch at ~3400 cm⁻¹) and ¹³C NMR (appearance of δ ~190 ppm for aldehyde) ensures reaction completion .
Q. How are intermolecular interaction patterns analyzed to predict crystal packing behavior?
Hirshfeld surface analysis (using CrystalExplorer) calculates fingerprint plots to quantify contact contributions (e.g., H···F, H···Br). For example, in analogous triazole derivatives, H···Br interactions comprise ~12% of the surface area, while π-π stacking (3.5–4.0 Å) dominates the packing. This data informs co-crystallization strategies for stability enhancement .
Q. What in vitro assays evaluate the compound's bioactivity as a pharmacophore?
- Cytotoxicity : MTT assays against osteosarcoma cell lines (e.g., MG-63) with IC₅₀ determination.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™).
- Structural analogs : Compare activity with derivatives (e.g., chalcone-triazole hybrids) to establish structure-activity relationships (SARs) .
Q. How are computational methods applied to predict reactivity or pharmacokinetic properties?
- DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., Fukui indices).
- ADMET prediction : SwissADME estimates logP (~1.8), bioavailability (Lipinski compliance), and CYP450 interactions .
Notes
- Contradictions : While most studies use CuAAC for synthesis, alternative protocols (e.g., Ru-catalyzed) may alter regioselectivity. Validate with 2D NMR if unexpected isomers arise.
- Unresolved Issues : Limited data on hydrolytic stability of the methanol group under physiological pH (7.4). Accelerated stability studies (40°C/75% RH) are recommended for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
